Physical Property Differentiation: Boiling Point and Volatility
The conjugated double bond in 1-cyclopentene-1-methanol results in a significantly higher boiling point compared to its non-conjugated isomers, enabling more convenient handling and purification under standard laboratory conditions. At 760 mmHg, 1-cyclopentene-1-methanol has a predicted boiling point of 165.9 ± 9.0 °C , whereas 2-cyclopentene-1-methanol (CAS 13668-59-2) boils at 156.4 °C . This ~9.5 °C difference translates to a ~60% lower vapor pressure for the target compound (0.6 ± 0.7 mmHg vs. 1.05 mmHg at 25 °C for the 2-isomer), reflecting reduced volatility and lower evaporative loss .
| Evidence Dimension | Boiling Point and Vapor Pressure |
|---|---|
| Target Compound Data | Boiling Point: 165.9 ± 9.0 °C (760 mmHg); Vapor Pressure: 0.6 ± 0.7 mmHg (25 °C) |
| Comparator Or Baseline | 2-Cyclopentene-1-methanol: BP 156.4 °C (760 mmHg); Vapor Pressure 1.05 mmHg (25 °C) |
| Quantified Difference | Boiling Point difference: +9.5 °C; Vapor Pressure difference: -0.45 mmHg |
| Conditions | Predicted/calculated physicochemical properties at standard atmospheric pressure. |
Why This Matters
A higher boiling point and lower volatility can simplify distillation and reduce solvent loss, which is a practical advantage in process development and scale-up operations.
